N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 2097934-35-3
VCID: VC5214464
InChI: InChI=1S/C21H17N3O4/c22-12-16-4-1-2-5-17(16)24-21(27)20(26)23-13-18(25)14-7-9-15(10-8-14)19-6-3-11-28-19/h1-11,18,25H,13H2,(H,23,26)(H,24,27)
SMILES: C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Molecular Formula: C21H17N3O4
Molecular Weight: 375.384

N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide

CAS No.: 2097934-35-3

Cat. No.: VC5214464

Molecular Formula: C21H17N3O4

Molecular Weight: 375.384

* For research use only. Not for human or veterinary use.

N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide - 2097934-35-3

Specification

CAS No. 2097934-35-3
Molecular Formula C21H17N3O4
Molecular Weight 375.384
IUPAC Name N'-(2-cyanophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide
Standard InChI InChI=1S/C21H17N3O4/c22-12-16-4-1-2-5-17(16)24-21(27)20(26)23-13-18(25)14-7-9-15(10-8-14)19-6-3-11-28-19/h1-11,18,25H,13H2,(H,23,26)(H,24,27)
Standard InChI Key ZHCSDXHSHSOUIG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O

Introduction

Structural Features

The compound contains a combination of aromatic systems (phenyl and furan rings), a cyanide group (-CN), and hydroxyl functionality, which may contribute to its chemical reactivity and biological activity. The ethanediamide backbone provides structural rigidity and potential for hydrogen bonding.

General Synthetic Route

The synthesis of compounds like N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide typically involves:

  • Functionalization of the Cyanophenyl Group: Introduction of the cyanide functionality through nucleophilic substitution or direct cyanation.

  • Formation of the Ethanediamide Backbone: Coupling reactions between amines and acyl chlorides or anhydrides are used to create the diamide structure.

  • Incorporation of the Furan Ring: The furan moiety is introduced via electrophilic substitution or cross-coupling reactions.

  • Hydroxyl Group Addition: Hydroxylation reactions are employed to attach the hydroxyl group at the desired position.

Challenges in Synthesis

  • Maintaining regioselectivity during functionalization.

  • Avoiding side reactions due to the reactive nature of cyanide and hydroxyl groups.

  • Ensuring high yields in multi-step synthesis.

Medicinal Chemistry

The structural features of this compound suggest potential pharmacological applications:

  • Antimicrobial Activity: The presence of a furan ring, along with amide linkages, is often associated with antibacterial or antifungal properties.

  • Anticancer Potential: Hydroxylated aromatic systems have been explored for their role in inhibiting tumor cell growth.

  • Tuberculosis Treatment: Compounds with cyanophenyl groups have shown promise as antitubercular agents due to their ability to inhibit bacterial enzymes.

Material Science

The compound's aromatic and polar functionalities may make it suitable for use as a precursor in synthesizing advanced materials, such as:

  • Organic semiconductors.

  • Polymer additives.

Crystallographic Data

Compounds with similar structures exhibit:

  • Strong intramolecular hydrogen bonding (e.g., O-H···N interactions).

  • Aromatic stacking interactions that stabilize crystal lattices .

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